molecular formula C18H16ClN3O3 B14152869 N'-[(E)-(2-chlorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide

Cat. No.: B14152869
M. Wt: 357.8 g/mol
InChI Key: PINWTGHQADQQHS-KEBDBYFISA-N
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Description

N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves the condensation of 2-chlorobenzaldehyde with 5,6-dimethoxy-1H-indole-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-dimethoxy-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-propyl-4-quinolinecarbohydrazide
  • N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine

Uniqueness

N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C18H16ClN3O3/c1-24-16-8-12-7-15(21-14(12)9-17(16)25-2)18(23)22-20-10-11-5-3-4-6-13(11)19/h3-10,21H,1-2H3,(H,22,23)/b20-10+

InChI Key

PINWTGHQADQQHS-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)N/N=C/C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NN=CC3=CC=CC=C3Cl)OC

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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